molecular formula C14H10N2O B14584399 [(Cyanocarbonyl)(phenyl)amino]benzene CAS No. 61097-42-5

[(Cyanocarbonyl)(phenyl)amino]benzene

Cat. No.: B14584399
CAS No.: 61097-42-5
M. Wt: 222.24 g/mol
InChI Key: KKOFEBVJNAQIPH-UHFFFAOYSA-N
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Description

[(Cyanocarbonyl)(phenyl)amino]benzene is an organic compound that features a benzene ring substituted with a cyanocarbonyl group and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Cyanocarbonyl)(phenyl)amino]benzene typically involves the reaction of a benzene derivative with appropriate substituents. One common method is the nitration of benzene to form nitrobenzene, followed by reduction to form phenylamine (aniline). The phenylamine can then be reacted with a cyanocarbonyl compound under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as distillation and crystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(Cyanocarbonyl)(phenyl)amino]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

[(Cyanocarbonyl)(phenyl)amino]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Cyanocarbonyl)(phenyl)amino]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Cyanocarbonyl)(phenyl)amino]benzene is unique due to the presence of both a cyanocarbonyl group and a phenylamino group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

61097-42-5

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

1-cyano-N,N-diphenylformamide

InChI

InChI=1S/C14H10N2O/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H

InChI Key

KKOFEBVJNAQIPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C#N

Origin of Product

United States

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